Cas no 1946823-02-4 (3-iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid)

3-iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 3-iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid
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- MDL: MFCD30377913
3-iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB554059-100 mg |
3-Iodo-1-isopropyl-1H-pyrazole-4-carboxylic acid; . |
1946823-02-4 | 100MG |
€257.30 | 2022-03-01 | ||
abcr | AB554059-500 mg |
3-Iodo-1-isopropyl-1H-pyrazole-4-carboxylic acid; . |
1946823-02-4 | 500MG |
€454.70 | 2022-03-01 | ||
abcr | AB554059-1 g |
3-Iodo-1-isopropyl-1H-pyrazole-4-carboxylic acid; . |
1946823-02-4 | 1g |
€540.70 | 2022-03-01 | ||
abcr | AB554059-250 mg |
3-Iodo-1-isopropyl-1H-pyrazole-4-carboxylic acid; . |
1946823-02-4 | 250MG |
€306.40 | 2022-03-01 | ||
Enamine | EN300-1664817-5.0g |
3-iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid |
1946823-02-4 | 95% | 5g |
$2070.0 | 2023-06-04 | |
Chemenu | CM478355-1g |
3-iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid |
1946823-02-4 | 95%+ | 1g |
$865 | 2023-03-24 | |
Enamine | EN300-1664817-0.05g |
3-iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid |
1946823-02-4 | 95% | 0.05g |
$166.0 | 2023-06-04 | |
Enamine | EN300-1664817-2.5g |
3-iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid |
1946823-02-4 | 95% | 2.5g |
$1399.0 | 2023-06-04 | |
Enamine | EN300-1664817-10.0g |
3-iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid |
1946823-02-4 | 95% | 10g |
$3069.0 | 2023-06-04 | |
abcr | AB554059-1g |
3-Iodo-1-isopropyl-1H-pyrazole-4-carboxylic acid; . |
1946823-02-4 | 1g |
€1090.00 | 2024-08-02 |
3-iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid Related Literature
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
Additional information on 3-iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid
Introduction to 3-iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid (CAS No. 1946823-02-4)
3-iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 1946823-02-4, is a significant compound in the realm of medicinal chemistry and pharmaceutical research. This heterocyclic derivative combines the structural features of pyrazole with functional groups that make it a versatile intermediate in the synthesis of biologically active molecules. The presence of an iodo substituent and a carboxylic acid moiety at the 4-position of the pyrazole ring enhances its reactivity, making it a valuable scaffold for further chemical modifications and drug development.
The compound's structure, featuring a propan-2-yl side chain at the 1-position, contributes to its unique electronic and steric properties. These characteristics are particularly relevant in designing molecules that interact with biological targets, such as enzymes and receptors. The pyrazole core is well-documented for its role in various pharmacophores, including antiviral, anti-inflammatory, and anticancer agents. By incorporating functional groups like the iodo and carboxylic acid, 3-iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid becomes a promising candidate for further derivatization, enabling the exploration of novel therapeutic avenues.
In recent years, there has been growing interest in pyrazole derivatives due to their broad spectrum of biological activities. Research has demonstrated that modifications at different positions of the pyrazole ring can significantly alter the pharmacological properties of the compound. For instance, studies have shown that compounds with iodo substituents exhibit enhanced binding affinity to certain protein targets, making them attractive for drug design. The carboxylic acid group further extends the utility of this compound by allowing conjugation with other molecules via amide or ester linkages, which is a common strategy in prodrug development.
One of the most compelling aspects of 3-iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is its potential as a building block for kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and dysregulation of these pathways is often associated with various diseases, including cancer. The pyrazole scaffold has been successfully employed in the development of kinase inhibitors due to its ability to mimic ATP binding pockets. The iodo group at the 3-position provides a handle for further functionalization via cross-coupling reactions, such as Suzuki or Stille couplings, which are widely used in medicinal chemistry to introduce aryl or alkyl groups into complex molecules.
Recent advancements in synthetic methodologies have further enhanced the accessibility of 3-iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid, making it more feasible for large-scale applications in drug discovery programs. Transition-metal-catalyzed reactions have emerged as powerful tools for constructing complex molecular architectures efficiently. For example, palladium-catalyzed cross-coupling reactions allow for the introduction of diverse substituents at specific positions on the pyrazole ring, enabling rapid diversification of the compound library. This flexibility is crucial for high-throughput screening (HTS) campaigns aimed at identifying lead compounds with desired biological activity.
The carboxylic acid functionality in 3-iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid also opens up possibilities for exploring prodrug strategies. Prodrugs are pharmacologically inactive precursors that are converted into active drugs within the body. This approach can improve drug solubility, bioavailability, and targeting specificity. By designing esters or amides derived from this compound, researchers can develop prodrugs that release active therapeutic agents in specific tissues or under certain physiological conditions. Such strategies are particularly relevant in oncology, where targeted delivery of chemotherapeutic agents can minimize side effects while maximizing efficacy.
In conclusion, 3-iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid (CAS No. 1946823-02-4) represents a valuable intermediate in medicinal chemistry with significant potential for drug development. Its unique structural features—combining a pyrazole core with an iodo substituent and a carboxylic acid group—make it a versatile scaffold for further chemical modifications. Recent advances in synthetic chemistry and biotechnology have underscored its importance as a building block for kinase inhibitors and other biologically active molecules. As research continues to uncover new therapeutic targets and strategies, compounds like 3-(iodo)-1-(propan(2)yl)-pyrazol(5(4H))carboxylic acid will undoubtedly play a pivotal role in shaping the future of pharmaceutical innovation.
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